3-(3-CHLORO-PHENYL)-2-METHYL-ACRYLIC ACID
Description
3-(3-Chlorophenyl)-2-methyl-acrylic acid is a substituted acrylic acid derivative featuring a 3-chlorophenyl group at the β-position and a methyl group at the α-position of the acrylic acid backbone. This structure confers unique steric and electronic properties, distinguishing it from simpler acrylic acids.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3-chlorophenyl)-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,1H3,(H,12,13)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZPQKRDHNWQS-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)Cl)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid typically involves the reaction of 3-chlorobenzaldehyde with methyl acrylate in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-phenyl)-2-methyl-acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Formation of 3-(3-chloro-phenyl)-2-methyl-propanoic acid.
Reduction: Formation of 3-(3-chloro-phenyl)-2-methyl-propanol.
Substitution: Formation of 3-(3-amino-phenyl)-2-methyl-acrylic acid or 3-(3-mercapto-phenyl)-2-methyl-acrylic acid.
Scientific Research Applications
3-(3-Chloro-phenyl)-2-methyl-acrylic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-phenyl)-2-methyl-acrylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs of Acrylic Acid Derivatives
The following table compares key structural and physicochemical properties of 3-(3-chlorophenyl)-2-methyl-acrylic acid with its closest analogs:
Key Observations:
- Lipophilicity : The 3-chlorophenyl group increases lipophilicity across all analogs, favoring membrane permeability in biological systems.
- Metabolic Stability : Propionic acid derivatives (e.g., 3-(3-chlorophenyl)propionic acid) exhibit slower metabolic degradation due to the absence of a reactive double bond .
Halogenated Derivatives
Halogen substitution patterns significantly influence electronic and steric properties:
- 3-(5-Bromo-2-difluoromethoxy-phenyl)-acrylic acid (C₁₀H₇BrF₂O₃, MW 293.06): The bromine and difluoromethoxy groups introduce strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets .
- (E)-3-(3,4-Dichlorophenyl)acrylic acid (C₉H₆Cl₂O₂, MW 217.0): The para-chlorine atom further polarizes the molecule, increasing its dipole moment compared to mono-chlorinated analogs .
Heterocyclic and Ester Derivatives
Heterocyclic Modifications
- This compound has been studied for its synthetic applications in medicinal chemistry .
Ester Derivatives
- 3-(5-(3-Chloro-phenyl)-furan-2-yl)-2-cyano-acrylic acid methyl ester (C₁₅H₁₀ClNO₃, MW 287.7): The cyano and ester groups modify bioavailability, with ester hydrolysis likely occurring in vivo to release the active acid form .
Substituent Position and Bioactivity
- Meta vs. Para Substitution: The meta position of the chlorine atom in 3-(3-chlorophenyl) derivatives (vs.
- Methyl Group Impact : The 2-methyl group in the target compound may hinder enzymatic interactions, as seen in β-lactamase inhibitor syntheses where steric bulk is critical for binding .
Biological Activity
Overview
3-(3-Chloro-Phenyl)-2-Methyl-Acrylic Acid (CAS No. 109619-78-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C11H11ClO2. The presence of the chloro group on the phenyl ring and the acrylic acid moiety contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of acrylic acids, including this compound, exhibit significant antimicrobial properties. A study evaluated several compounds for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results are summarized in the following table:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 20 |
| This compound | Candida albicans | 10 |
These findings suggest that the compound has moderate to strong antimicrobial activity, particularly against fungal pathogens.
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines. The IC50 values for various cancer types are shown below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 18 |
These results indicate that this compound exhibits promising anticancer activity, comparable to established chemotherapeutic agents.
Enzyme Inhibition
The compound has been tested for its ability to inhibit specific enzymes relevant to disease processes. Notably, it has shown potential as a histone deacetylase inhibitor (HDACi), which is significant in cancer therapy. The following table summarizes the enzyme inhibition data:
| Enzyme | IC50 (µM) |
|---|---|
| Histone Deacetylase | 5 |
| Carbonic Anhydrase | 8 |
| Acetylcholinesterase | 20 |
The inhibition of these enzymes suggests that the compound could play a role in modulating cellular pathways involved in cancer progression and neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological efficacy of related compounds derived from acrylic acids. For example, a study focused on a series of chlorophenyl-acrylic acid derivatives demonstrated enhanced anticancer activity when compared to non-chlorinated analogs. This suggests that halogen substitution plays a critical role in enhancing biological activity.
The proposed mechanism of action for this compound includes:
- Enzyme Binding: The compound likely binds to active sites on enzymes, inhibiting their function.
- Cellular Uptake: Its lipophilicity may facilitate better cellular uptake, enhancing its bioavailability.
- Signal Transduction Modulation: By interacting with various receptors, it may modulate signaling pathways involved in cell survival and proliferation.
Q & A
Basic: What are the recommended synthetic routes for 3-(3-Chloro-phenyl)-2-methyl-acrylic acid?
Answer:
The compound can be synthesized via Knoevenagel condensation , a common method for α,β-unsaturated carboxylic acids. React 3-chlorobenzaldehyde with methyl acetoacetate in the presence of a base catalyst (e.g., piperidine) under reflux conditions. Purification via recrystallization or column chromatography is recommended to isolate the product . For analogs like furan-substituted acrylates, condensation with furan derivatives using palladium catalysts or microwave-assisted methods has been reported, offering higher yields .
Basic: How can the molecular structure of this compound be confirmed?
Answer:
Use single-crystal X-ray diffraction (SCXRD) to resolve the crystal structure, as demonstrated for similar chlorophenyl derivatives (e.g., 3-(3-Chlorophenyl)-N-phenyloxirane-2-carboxamide) . Complement this with spectroscopic methods :
- NMR : Analyze and spectra to confirm substituent positions and conjugation.
- FT-IR : Identify characteristic peaks for the carboxylic acid (-COOH, ~2500–3000 cm) and α,β-unsaturated carbonyl (C=O, ~1680–1720 cm) .
Basic: What analytical techniques are suitable for assessing purity?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify impurities.
- Melting Point Analysis : Compare experimental values with literature data.
- Elemental Analysis (EA) : Verify C, H, N, and Cl content. Note that commercial suppliers may not provide analytical data, necessitating independent validation .
Advanced: How does the chloro substituent influence electronic properties and reactivity?
Answer:
The 3-chloro group exerts an electron-withdrawing effect, stabilizing the conjugated π-system and enhancing electrophilicity at the β-carbon. Computational studies (e.g., DFT calculations ) can quantify this effect by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution. Experimentally, kinetic studies of nucleophilic additions (e.g., Michael addition) under varying pH and solvent conditions can validate reactivity trends .
Advanced: What strategies address conflicting solubility data in polar vs. nonpolar solvents?
Answer:
Contradictions may arise from protonation/deprotonation of the carboxylic acid group. Conduct pH-dependent solubility studies :
- Measure solubility in buffered aqueous solutions (pH 2–12) using UV-Vis spectroscopy.
- For organic solvents, correlate solubility parameters (Hansen solubility parameters) with solvent polarity .
Advanced: How to evaluate thermal stability and decomposition pathways?
Answer:
Perform Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under inert atmospheres. For example, quinoline derivatives with chloro-substituents show decomposition onset temperatures >200°C, with mass loss corresponding to HCl elimination. Pair this with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products .
Advanced: What experimental designs minimize side reactions during synthesis?
Answer:
- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity in condensation reactions.
- Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce proton exchange side reactions.
- In-situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust conditions dynamically .
Advanced: How does surface adsorption affect reactivity in heterogeneous systems?
Answer:
Indoor surface chemistry studies suggest chlorinated organics adsorb strongly to silica or polymer surfaces, altering reaction pathways. Use microspectroscopic imaging (e.g., AFM-IR) to map adsorption sites and kinetic modeling to compare homogeneous vs. surface-mediated reactions .
Advanced: How to resolve discrepancies in spectroscopic data between theoretical and experimental results?
Answer:
- Solvent Effects : Re-measure NMR in deuterated solvents with varying polarity (e.g., DO vs. CDCl).
- Conformational Analysis : Use variable-temperature NMR to assess rotational barriers influencing peak splitting.
- Computational Corrections : Apply implicit solvent models (e.g., PCM) in DFT calculations for better alignment with experimental data .
Advanced: What methodologies validate biological activity without commercial assay kits?
Answer:
- Enzyme Inhibition Assays : Synthesize target enzymes (e.g., cyclooxygenase) via recombinant expression and measure IC values using UV-Vis substrate depletion.
- Molecular Docking : Use AutoDock Vina to predict binding affinities to protein targets, prioritizing key residues (e.g., Ser530 for COX inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
